methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, making it a naphthalene analog of pyridine with one nitrogen atom in each ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids to produce monoarylated or diarylated naphthyridines . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and arylboronic acids are used in substitution reactions, often in the presence of catalysts like palladium.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives.
Scientific Research Applications
Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its pharmacological activities, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with similar structural features but different biological activities.
1,8-Naphthyridine: Known for its distinct reactivity and applications compared to 1,6-naphthyridines.
2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine: A closely related compound with a methyl group at the 2-position.
Uniqueness
Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylate group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1361381-55-6 |
---|---|
Molecular Formula |
C10H13ClN2O2 |
Molecular Weight |
228.7 |
Purity |
91 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.